molecular formula C20H13ClN2O4 B2473668 N-(3-chlorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide CAS No. 888441-14-3

N-(3-chlorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2473668
CAS No.: 888441-14-3
M. Wt: 380.78
InChI Key: WWEHOLRMLXYVNZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable precursor, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of Functional Groups: The 3-chlorophenyl and furan-2-amido groups can be introduced through substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Influence on Cellular Processes: Affecting cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-12-5-3-6-13(11-12)22-20(25)18-17(14-7-1-2-8-15(14)27-18)23-19(24)16-9-4-10-26-16/h1-11H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEHOLRMLXYVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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